N-Methyl-L-threonine

Catalog No.
S1768891
CAS No.
2812-28-4
M.F
C5H11NO3
M. Wt
133.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Methyl-L-threonine

CAS Number

2812-28-4

Product Name

N-Methyl-L-threonine

IUPAC Name

(2S,3R)-3-hydroxy-2-(methylamino)butanoic acid

Molecular Formula

C5H11NO3

Molecular Weight

133.15 g/mol

InChI

InChI=1S/C5H11NO3/c1-3(7)4(6-2)5(8)9/h3-4,6-7H,1-2H3,(H,8,9)/t3-,4+/m1/s1

InChI Key

CCAIIPMIAFGKSI-DMTCNVIQSA-N

SMILES

CC(C(C(=O)O)NC)O

Synonyms

N-Methyl-L-threonine;N-Me-Thr-OH;2812-28-4;n-methylthreonine;N-Methyl-L-Threonine;L-Threonine,N-methyl-;SCHEMBL162004;CTK0J9803;CCAIIPMIAFGKSI-DMTCNVIQSA-N;ACT06580;ZINC2389623;AKOS006276574;(2S,3R)-3-Hydroxy-2-(methylamino)butyricacid

Canonical SMILES

CC(C(C(=O)[O-])[NH2+]C)O

Isomeric SMILES

C[C@H]([C@@H](C(=O)[O-])[NH2+]C)O

Application in NMR Studies of High Molecular Weight Proteins

Specific Scientific Field: Biochemistry and Structural Biology

Summary of the Application: N-Methyl-L-threonine is used in the asymmetric synthesis of methyl specifically labelled L-threonine, which is applied to the NMR studies of high molecular weight proteins . Methyl groups are valuable probes for solution NMR, allowing the investigation of large protein complexes .

Methods of Application or Experimental Procedures: This application involves an efficient mixed chemical/enzymatic synthesis scheme, enabling the preparation of threonine with natural configuration on the two stereogenic centers together with an optimal introduction of 1H/2H and 12C/13C atoms at specific sites . Such specifically labelled amino acid can be efficiently incorporated in overexpressed proteins without scrambling or in combination with any other types of 13CH3 probes .

Results or Outcomes: The findings demonstrate that structural meaningful long-range nOes can be detected between threonine methyl probes and methionine and isoleucine methyl groups distant by 12 Å .

Application in Alzheimer’s Disease Therapy

Specific Scientific Field: Neuroscience and Pharmacology

Summary of the Application: N-Methyl amino acids, including N-Methyl-L-threonine, play an important role in investigations on prevention or therapy of Alzheimer’s disease . They are involved in the inhibition of β-amyloid (40) fibrillogenesis and disassembly of β-amyloid (40) fibrils .

Methods of Application or Experimental Procedures: The application involves the use of short β-amyloid congeners containing N-methyl amino acids at alternate residues . These congeners inhibit the fibrillogenesis and disassembly of β-amyloid (40) fibrils, which are physiological characteristics of Alzheimer’s disease .

Results or Outcomes: The application of N-Methyl-L-threonine in this context contributes to the prevention or therapy of Alzheimer’s disease by inhibiting the formation and disassembly of β-amyloid (40) fibrils .

Application in Microbial Metabolic Engineering

Specific Scientific Field: Microbiology and Bioengineering

Summary of the Application: N-Methyl-L-threonine is used in microbial metabolic engineering for L-threonine production . L-threonine is one of the three major amino acids produced globally and has a wide application in industry, as an additive or as a precursor for the biosynthesis of other chemicals .

Methods of Application or Experimental Procedures: This application involves the use of metabolic engineering based on a cogent understanding of the metabolic pathways of L-threonine biosynthesis and regulation . This provides an effective alternative to traditional breeding for strain development .

Results or Outcomes: The application of N-Methyl-L-threonine in this context contributes to the efficient microbial production of L-threonine . This underpins recent developments in the efficient microbial production of L-threonine .

Application in Immunostimulation

Specific Scientific Field: Immunology

Summary of the Application: N-Methyl-L-threonine is recognized as an immunostimulant promoting the growth of the thymus gland .

Methods of Application or Experimental Procedures: The application involves the use of N-Methyl-L-threonine as a supplement to stimulate the growth of the thymus gland .

Results or Outcomes: The application of N-Methyl-L-threonine in this context contributes to the stimulation of the immune system by promoting the growth of the thymus gland .

Application in Treatment of Neurological Disorders

Summary of the Application: N-Methyl-L-threonine is used in the treatment of neurological disorders such as Multiple Sclerosis and Amyotrophic Lateral Sclerosis (Lou Gehrig’s disease) . These diseases affect nerves and muscles, and N-Methyl-L-threonine has been shown to alleviate symptoms .

Methods of Application or Experimental Procedures: The application involves the use of N-Methyl-L-threonine as a supplement to alleviate symptoms of these neurological disorders .

Results or Outcomes: The application of N-Methyl-L-threonine in this context contributes to the alleviation of symptoms in patients suffering from Multiple Sclerosis and Amyotrophic Lateral Sclerosis .

Application in Feed Additive Production

Specific Scientific Field: Animal Nutrition and Bioengineering

Summary of the Application: N-Methyl-L-threonine is used in the production of L-threonine, which is a major feed additive . Application of low protein level formula feeds supplemented with L-threonine improves the growth of livestock, relieves crude protein deficiency and lowers nitrogen emissions .

Methods of Application or Experimental Procedures: This application involves the use of metabolic engineering for L-threonine production . The strategies recruited in the metabolic engineering for L-threonine production can be summarized as follows :

N-Methyl-L-threonine is a derivative of the amino acid L-threonine, characterized by the addition of a methyl group to the nitrogen atom of its amino group. This compound is classified as an N-methyl amino acid, which plays a significant role in various biological processes. N-Methyl-L-threonine retains the properties of threonine, including its polar and hydrophilic nature due to the presence of a hydroxyl group in its side chain. The structural formula can be represented as C${4}$H${9}$NO$_{3}$, indicating it contains four carbon atoms, nine hydrogen atoms, one nitrogen atom, and three oxygen atoms.

Typical for amino acids. One notable reaction is its oxidation via N-methyl-L-amino-acid oxidase, an enzyme that catalyzes the conversion of N-methyl-L-threonine into L-threonine, formaldehyde, and hydrogen peroxide. This reaction exemplifies the demethylation process that is crucial for metabolic pathways involving methylated amino acids .

Additionally, N-Methyl-L-threonine can undergo various transformations such as esterification and amidation, which are common reactions for amino acids. These reactions can be utilized in peptide synthesis or in the formation of derivatives with specific biological activities.

N-Methyl-L-threonine exhibits biological activity similar to that of L-threonine but with distinct effects due to its methylation. It is involved in protein synthesis and can influence protein structure and function through its incorporation into peptides. The presence of the methyl group can alter the interactions between proteins and their environments, potentially affecting folding and stability.

Furthermore, studies have shown that N-methylated amino acids can modulate biological processes such as enzyme activity and receptor binding . The unique properties of N-Methyl-L-threonine make it a subject of interest in research related to enzyme kinetics and protein engineering.

The synthesis of N-Methyl-L-threonine can be achieved through several methods:

  • Chemical Synthesis: A common approach involves the protection of hydroxyl groups followed by methylation using reagents such as methyl iodide or dimethyl sulfate. For instance, starting from L-threonine, the hydroxyl group can be protected as a TBDMS ether before methylation occurs .
  • Enzymatic Synthesis: Enzymatic methods have been developed to produce N-methyl amino acids with high specificity and yield. For example, using engineered enzymes that catalyze the transfer of a methyl group from S-adenosylmethionine to L-threonine can yield N-Methyl-L-threonine efficiently .
  • Biotransformation: Microbial systems have also been employed to convert substrates into N-methylated derivatives through metabolic pathways involving specific enzymes.

N-Methyl-L-threonine has several applications in biochemistry and pharmaceuticals:

  • Peptide Synthesis: It is used in the synthesis of peptides where modified amino acids are required to enhance stability or bioactivity.
  • Research: It serves as a tool in studies exploring protein structure-function relationships due to its unique properties compared to unmodified threonine.
  • Pharmaceutical Development: Its derivatives may have potential therapeutic applications due to their ability to interact with biological systems differently than standard amino acids.

Research on N-Methyl-L-threonine has highlighted its interactions with various biomolecules. For example, studies have demonstrated how this compound affects enzyme activity and protein interactions. The methyl group alters hydrogen bonding patterns and steric hindrance, influencing how proteins fold and interact with ligands .

Moreover, interaction studies utilizing nuclear magnetic resonance spectroscopy have shown that N-Methyl-L-threonine can serve as a sensitive probe for monitoring dynamic processes within proteins .

N-Methyl-L-threonine shares structural similarities with other N-methylated amino acids but possesses unique characteristics due to its specific side chain composition. Here are some similar compounds:

Compound NameStructure CharacteristicsUnique Features
N-Methyl-L-serineSimilar hydroxyl group; one less carbonMore hydrophilic; involved in different biological functions
N-Methyl-L-alanineMethylated amine; simpler structureLess polar; often used in metabolic studies
N-Methyl-D-threonineD-isomer; mirror image of L-threonineDifferent biological activity profile

N-Methyl-L-threonine's unique combination of properties makes it particularly valuable in biochemical research and applications compared to these other compounds.

XLogP3

-3.1

Wikipedia

N-methylidene-L-threonine

Dates

Modify: 2023-08-15

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